(2-Bromo-1-methoxyethyl)benzene

Description

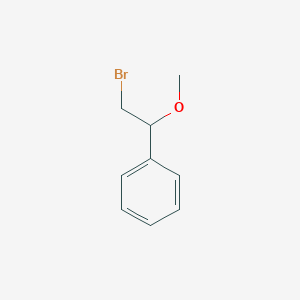

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1-methoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUICHSZBNGJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303439 | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13685-00-2 | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13685-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013685002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13685-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1-methoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromo-1-methoxyethyl)benzene: Properties, Synthesis, and Applications

Abstract: (2-Bromo-1-methoxyethyl)benzene is a versatile halogenated ether that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a chiral center, a reactive bromine atom, and a methoxy group on a benzylic carbon, provides a unique combination of functionalities for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, an analysis of its chemical reactivity, and a discussion of its applications in research and development.

Compound Identification and Structural Features

(2-Bromo-1-methoxyethyl)benzene is a substituted phenylethane derivative. The presence of a bromine atom and a methoxy group on adjacent carbons of the ethyl chain, with one of these carbons being benzylic, defines its chemical character.

Key Identifiers: A summary of the primary identifiers for (2-Bromo-1-methoxyethyl)benzene is provided in Table 1.1.

Table 1.1: Compound Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (2-bromo-1-methoxyethyl)benzene | [1] |

| CAS Number | 13685-00-2 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1] |

| Canonical SMILES | COC(CBr)C1=CC=CC=C1 | [1][3] |

| InChIKey | XLUICHSZBNGJHF-UHFFFAOYSA-N | [1][3] |

| Synonyms | 2-Bromo-1-methoxy-1-phenylethane, β-Methoxyphenethyl bromide |[2][4] |

Structural Analysis: The molecule possesses a stereocenter at the carbon atom bonded to both the phenyl ring and the methoxy group (C1 of the ethyl chain). Consequently, it exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. The benzylic position of the methoxy group enhances the stability of potential cationic intermediates, while the primary bromide offers a reactive site for nucleophilic substitution.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of (2-Bromo-1-methoxyethyl)benzene are essential for its handling, characterization, and quality control in a laboratory setting.

Table 2.1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Boiling Point | 121-123 °C at 20 Torr | [2] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [2] |

| Flash Point | 98 °C | [2][3] |

| Refractive Index | 1.54 | [2][3] |

| XLogP3 | 2.4 - 2.77 |[1][2] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons (C₆H₅) in the range of 7.2-7.4 ppm. The benzylic proton (CH-O) would likely appear as a doublet of doublets around 4.5-4.8 ppm. The protons on the bromine-bearing carbon (CH₂Br) would be diastereotopic and appear as two separate multiplets (a doublet of doublets each) between 3.4-3.7 ppm. The methoxy group (OCH₃) protons would present as a singlet around 3.3-3.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the aromatic carbons, with the ipso-carbon around 140 ppm and others between 126-129 ppm. The carbon of the benzylic ether (C-O) is expected around 85 ppm, the bromine-bearing carbon (C-Br) around 38 ppm, and the methoxy carbon (O-CH₃) near 57 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring (~3030-3080 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹), C=C stretching from the benzene ring (~1450-1600 cm⁻¹), a strong C-O ether stretch (~1090-1150 cm⁻¹), and a C-Br stretching band in the fingerprint region (~500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 214 and 216. A prominent fragment would be the loss of a bromine atom (M-Br)⁺ at m/z 135, corresponding to the stable methoxy-stabilized benzylic cation.

Synthesis and Purification

The most direct and common synthesis of (2-Bromo-1-methoxyethyl)benzene is through the methoxybromination of styrene. This reaction proceeds via an electrophilic addition mechanism.

Synthetic Pathway: Methoxybromination of Styrene

The reaction involves the addition of a bromine electrophile and a methanol nucleophile across the double bond of styrene. N-Bromosuccinimide (NBS) in methanol is a standard reagent system for this transformation, as it provides a controlled, low-concentration source of electrophilic bromine.

Caption: Reaction mechanism for the synthesis of (2-Bromo-1-methoxyethyl)benzene.

Protocol 3.1: Synthesis via Methoxybromination

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve styrene (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the styrene is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Dilute the mixture with water and extract with diethyl ether or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent in vacuo to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product often contains succinimide and minor byproducts. Purification is effectively achieved using flash column chromatography.

-

Column Preparation: Pack a silica gel column using a slurry method with a non-polar eluent (e.g., hexane).

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain (2-Bromo-1-methoxyethyl)benzene as a clear oil.

Chemical Reactivity and Synthetic Utility

The reactivity of (2-Bromo-1-methoxyethyl)benzene is dictated by its two primary functional groups: the alkyl bromide and the benzylic ether. This duality makes it a valuable building block for synthesizing more complex molecules.

Caption: Primary reaction pathways for (2-Bromo-1-methoxyethyl)benzene.

-

Nucleophilic Substitution: The primary alkyl bromide is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, amines, cyanides, alkoxides), allowing for the introduction of various functional groups. This is a common strategy in the synthesis of pharmaceutical intermediates.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, the compound can undergo E2 elimination to form 1-methoxy-2-phenylethene (methoxystyrene).

-

Organometallic Chemistry: Formation of a Grignard reagent by reaction with magnesium metal is feasible, creating a nucleophilic carbon center that can be used to form new carbon-carbon bonds.

Applications in Drug Development and Research

While specific, large-scale drug applications for (2-Bromo-1-methoxyethyl)benzene are not widely documented in public literature, its structure is analogous to side chains found in various biologically active molecules. Its utility lies in its role as a versatile intermediate. Halogenated compounds are crucial in medicinal chemistry for creating analogs of lead compounds and as precursors for more complex structures. For instance, similar bromoethylbenzene structures are used in the synthesis of CNS agents, anti-inflammatory drugs, and antibiotics[5][6]. The strategic placement of functional groups in compounds like (2-Bromo-1-methoxyethyl)benzene allows for regioselective reactions, which is critical for the purity and efficacy of final drug products[7].

Safety, Handling, and Storage

As with any halogenated organic compound, (2-Bromo-1-methoxyethyl)benzene must be handled with care. Although a specific, detailed safety data sheet (SDS) is not broadly available, data from analogous compounds like (2-bromoethyl)benzene provides guidance.

Table 6.1: General Hazard Information (based on analogs)

| Hazard Type | Description | Precaution | Reference(s) |

|---|---|---|---|

| Acute Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. | [8] |

| Irritation | Causes serious eye irritation. May cause skin irritation. | Wear protective gloves and eye/face protection. | [9] |

| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames. | [8][9] |

| Special Hazard | Lachrymator (substance that causes tearing). | Handle in a well-ventilated fume hood. |[9] |

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes[10].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases[11].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8].

Conclusion

(2-Bromo-1-methoxyethyl)benzene is a synthetically valuable reagent characterized by its dual functionality. Its straightforward preparation from styrene and the distinct reactivity of its alkyl bromide and benzylic ether moieties make it an important intermediate for organic chemists. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel pharmaceutical agents and fine chemicals.

References

-

PubChem. (2-Bromo-1-methoxyethyl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. (2-Bromo-1-methoxypropyl)benzene. National Center for Biotechnology Information. [Link]

-

Stenutz. (2-bromo-1-methylethyl)benzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 2-Bromo-1-chloro-3-methoxybenzene in Pharmaceutical Material Synthesis. [Link]

-

NIST. (n.d.). Benzene, (2-bromo-1-methylethyl)-. NIST Chemistry WebBook. [Link]

-

Knowledge by Bloom Tech. (2024). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? [Link]

-

Brainly. (2019). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. [Link]

-

Appchem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. [Link]

-

PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. [Link]

-

Medium. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]

Sources

- 1. (2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.ca [fishersci.ca]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2-Bromo-1-methoxyethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2-Bromo-1-methoxyethyl)benzene , a versatile bifunctional molecule, serves as a valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive bromine atom and a methoxy ether, presents a unique combination of functionalities that can be strategically employed in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug development.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule is paramount for its unambiguous use in a research setting.

-

IUPAC Name: (2-bromo-1-methoxyethyl)benzene[1]

-

Synonyms: 2-Bromo-1-methoxy-1-phenylethane, Benzene, (2-bromo-1-methoxyethyl)-[1]

The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Boiling Point | 121-123 °C at 20 Torr | [2] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [2] |

| Flash Point | 98 °C | [2] |

| Refractive Index (Predicted) | 1.54 | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of (2-Bromo-1-methoxyethyl)benzene is most effectively and regioselectively achieved through the electrophilic addition of bromine and a methoxy group across the double bond of styrene. The use of N-bromosuccinimide (NBS) as a bromine source in methanol provides a controlled and high-yielding method for this transformation.

Causality of Experimental Choices

The selection of reagents and conditions is dictated by the desired regioselectivity and the need to control the reactivity of the system. Styrene is a readily available and inexpensive starting material. N-bromosuccinimide is a convenient and safer alternative to liquid bromine, providing a slow and constant concentration of electrophilic bromine.[4] Methanol serves as both the solvent and the nucleophile, leading to the desired methoxy addition. The reaction proceeds via a bromonium ion intermediate, which is then opened by the nucleophilic attack of methanol at the more substituted carbon (benzylic position) due to the stabilizing effect of the adjacent phenyl ring. This results in the desired 1-methoxy-2-bromo regioisomer.

Detailed Experimental Protocol

Reaction: Styrene + N-Bromosuccinimide in Methanol → (2-Bromo-1-methoxyethyl)benzene

Materials:

-

Styrene

-

N-Bromosuccinimide (NBS)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve styrene (1.0 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the styrene is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (2-Bromo-1-methoxyethyl)benzene.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (2-Bromo-1-methoxyethyl)benzene.

Reactivity and Mechanistic Insights

The reactivity of (2-Bromo-1-methoxyethyl)benzene is dominated by the presence of the bromine atom at a primary carbon and the methoxy group at a benzylic position. This arrangement makes the molecule susceptible to a variety of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ2)

The primary bromide is an excellent electrophile for Sₙ2 reactions. The carbon-bromine bond is polarized, and the bromine atom is a good leaving group. A wide range of nucleophiles can displace the bromide to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Example: Williamson Ether Synthesis

Reaction with an alkoxide, such as sodium ethoxide, will proceed via an Sₙ2 mechanism to yield the corresponding ether.

Caption: Sₙ2 reaction of (2-Bromo-1-methoxyethyl)benzene with an alkoxide.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, (2-Bromo-1-methoxyethyl)benzene can undergo an E2 elimination reaction to form 1-methoxy-1-phenylethene. The choice of base and reaction conditions can influence the competition between substitution and elimination pathways.

Applications in Drug Discovery and Development

While specific examples of the direct use of (2-Bromo-1-methoxyethyl)benzene in the synthesis of marketed drugs are not extensively documented, its structural motifs are present in numerous bioactive molecules. Its utility can be inferred from the applications of the closely related compound, (2-bromoethyl)benzene, which is a key building block in the synthesis of various pharmaceuticals.

For instance, phenethylamines are a broad class of compounds with diverse pharmacological activities, and (2-bromoethyl)benzene is a common precursor for introducing the phenethyl moiety. This structural unit is found in antidepressants and other CNS-active agents. The presence of the additional methoxy group in (2-bromo-1-methoxyethyl)benzene offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The antifungal agent Naftifine , an allylamine, contains a cinnamyl group which can be synthesized from precursors structurally related to the topic compound.[5]

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the oxygen and phenyl group (doublet of doublets), the methylene protons adjacent to the bromine (two doublet of doublets), and the methoxy protons (singlet, ~3.3-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the methine carbon, the methylene carbon, and the methoxy carbon.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). A mass spectrum for the isomeric compound, Benzene, (2-bromo-1-methylethyl)-, is available in the NIST database and can provide an indication of the expected fragmentation pattern.[6]

Safety, Handling, and Storage

(2-Bromo-1-methoxyethyl)benzene is a haloether and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: While specific toxicity data for this compound is limited, haloethers as a class can be harmful if inhaled, ingested, or absorbed through the skin. Some haloethers are known to be injurious to the lungs.

Conclusion

(2-Bromo-1-methoxyethyl)benzene is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a useful intermediate for the synthesis of complex organic molecules, including potential pharmaceutical candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

National Institute of Standards and Technology. (n.d.). Benzene, (2-bromo-1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Stütz, A., et al. (2014). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 19(9), 13694-13713.

-

PubChem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

James, M. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. (2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzene, (2-bromo-1-methylethyl)- [webbook.nist.gov]

Synthesis pathway for (2-Bromo-1-methoxyethyl)benzene from styrene

An In-Depth Technical Guide to the Regioselective Synthesis of (2-Bromo-1-methoxyethyl)benzene from Styrene

Introduction

(2-Bromo-1-methoxyethyl)benzene is a valuable synthetic intermediate in organic chemistry, finding applications in the construction of more complex molecular architectures for pharmaceuticals and materials science. Its structure, featuring both a bromo and a methoxy group on adjacent carbons, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of a reliable and regioselective pathway for the synthesis of (2-Bromo-1-methoxyethyl)benzene, starting from the readily available precursor, styrene.

This document is intended for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters that ensure a high-yield, selective synthesis.

Synthetic Strategy: Electrophilic Methoxybromination

The synthesis of (2-Bromo-1-methoxyethyl)benzene from styrene is achieved through a one-pot electrophilic addition reaction known as methoxybromination. In this process, the double bond of styrene reacts with an electrophilic bromine source in the presence of methanol, which acts as both the solvent and the nucleophile. This approach is highly efficient and regioselective, yielding the desired Markovnikov addition product.

The overall transformation is depicted below:

Mechanistic Insights and Rationale for Regioselectivity

The methoxybromination of styrene proceeds via an ionic mechanism.[1] The reaction is initiated by the electrophilic attack of a bromine source (e.g., Br₂ or a tribromide salt) on the electron-rich double bond of styrene. This leads to the formation of a cyclic bromonium ion intermediate.

The key to the reaction's high regioselectivity lies in the nature of this intermediate. The three-membered ring of the bromonium ion is unsymmetrical, with the positive charge being shared between the bromine atom and the two carbon atoms. The benzylic carbon can better stabilize a partial positive charge due to resonance with the adjacent phenyl ring.

Consequently, the nucleophile—in this case, a molecule of methanol—preferentially attacks the more electrophilic benzylic carbon. This nucleophilic attack occurs from the side opposite to the bromonium ion ring, resulting in an overall anti-addition. A final deprotonation step yields the neutral product, (2-Bromo-1-methoxyethyl)benzene, where the methoxy group is attached to the benzylic carbon and the bromine atom to the terminal carbon. This outcome is consistent with Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the original double bond.[1]

Experimental Protocol

This protocol is adapted from a procedure utilizing Tetrabutylammonium tribromide (TBABr₃) as the bromine source. TBABr₃ is a stable, crystalline solid that is safer and easier to handle than liquid bromine.[1]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| Styrene | 104.15 | 1.3 g | 12.5 | 1.0 |

| Tetrabutylammonium tribromide (TBABr₃) | 482.17 | 6.0 g | 12.5 | 1.0 |

| Methanol (CH₃OH) | 32.04 | 50 mL | - | Solvent/Reagent |

| Diethyl ether | 74.12 | ~100 mL | - | Extraction Solvent |

| Saturated NaHCO₃ solution | - | ~50 mL | - | Quenching Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | Drying Agent |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.3 g (12.5 mmol) of styrene in 50 mL of methanol.

-

Addition of Brominating Agent: To the stirring solution, add 6.0 g (12.5 mmol) of tetrabutylammonium tribromide in one portion at room temperature. The deep red-brown color of the tribromide will begin to fade as the reaction progresses.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes, as indicated by the disappearance of the red-brown color, resulting in a colorless or pale yellow solution. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., diethyl ether/heptane 16:84), comparing the reaction mixture to a spot of the starting styrene.[1]

-

Work-up and Extraction:

-

Once the reaction is complete, evaporate the methanol solvent using a rotary evaporator.

-

To the resulting residue, add 50 mL of diethyl ether and 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic (upper) layer and wash it once more with 25 mL of water.

-

-

Drying and Solvent Removal:

-

Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.

-

-

Purification and Characterization: The crude product is often obtained in high purity (typically >95%).[1] If further purification is required, column chromatography on silica gel can be performed. The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.

Safety Considerations

-

Styrene: Styrene is flammable and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Tetrabutylammonium tribromide (TBABr₃): While safer than elemental bromine, TBABr₃ is still a corrosive and toxic substance. Avoid inhalation of dust and skin contact.

-

Methanol: Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin. All operations should be conducted in a fume hood.

-

Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area, away from ignition sources.

Summary and Outlook

The methoxybromination of styrene is a robust and highly regioselective method for the synthesis of (2-Bromo-1-methoxyethyl)benzene. The reaction proceeds through a well-understood electrophilic addition mechanism involving a cyclic bromonium ion intermediate, which directs the Markovnikov addition of methanol.[1] The use of solid brominating agents like TBABr₃ enhances the safety and practicality of the procedure, making it suitable for both academic and industrial laboratory settings.[2] The resulting product is a versatile intermediate, poised for further functionalization in multi-step synthetic campaigns.

References

- Berthelot, J., Benammar, Y., & Lange, C. (1992). Regioselective Methoxybromination of Styrene Using TBABr3 in Methanol: An Organic Laboratory Experiment.

- Berthelot, J., et al. (1992). Regioselective methoxybromination of styrene using TBABr3 in Methanol. ProQuest.

- Heasley, V. L., et al. (1972). Kinetics and mechanism of bromination of styrenes. Canadian Journal of Chemistry, 50(12), 1777-1783.

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

-

PubChem. (2-Bromo-1-methoxyethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Bromo-1-methoxyethyl)benzene

Introduction to (2-Bromo-1-methoxyethyl)benzene and its Structural Significance

(2-Bromo-1-methoxyethyl)benzene, with the chemical formula C₉H₁₁BrO, is a halogenated ether.[1][2] Its structure comprises a phenyl group, a methoxy group, and a bromoethyl group attached to a chiral center. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where subsequent modification of the bromo or methoxy group is desired. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this compound.

Below is the chemical structure of (2-Bromo-1-methoxyethyl)benzene:

Caption: Chemical structure of (2-Bromo-1-methoxyethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of (2-Bromo-1-methoxyethyl)benzene, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Multiplet | 5H | Ar-H | Protons on the phenyl ring are expected in this region. The exact shifts and multiplicities will depend on the specific magnetic environments. |

| ~ 4.2 - 4.5 | Doublet of Doublets (dd) or Triplet (t) | 1H | CH (OMe) | This proton is on a carbon attached to both the phenyl ring and the oxygen of the methoxy group, leading to a downfield shift. It will be coupled to the adjacent CH₂Br protons. |

| ~ 3.5 - 3.8 | Multiplet | 2H | CH ₂Br | These protons are on a carbon adjacent to the bromine atom, causing a downfield shift. They will be coupled to the benzylic proton. |

| ~ 3.3 | Singlet | 3H | OCH ₃ | The protons of the methoxy group are in a distinct chemical environment and are not coupled to other protons, resulting in a singlet. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will indicate the number of unique carbon environments.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 138 - 142 | Quaternary Ar-C | The aromatic carbon attached to the ethyl group. |

| ~ 127 - 129 | Ar-C H | Aromatic carbons bearing a hydrogen atom. Due to symmetry, some of these may be equivalent. |

| ~ 80 - 85 | C H(OMe) | The carbon atom bonded to the oxygen of the methoxy group and the phenyl ring is significantly deshielded. |

| ~ 56 - 58 | OC H₃ | The carbon of the methoxy group. |

| ~ 35 - 40 | C H₂Br | The carbon atom attached to the electronegative bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of (2-Bromo-1-methoxyethyl)benzene would exhibit characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Aliphatic C-H |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1150 - 1085 | C-O stretch | Ether (C-O-C) |

| 770 - 730 and 710 - 690 | C-H bend | Monosubstituted benzene |

| 690 - 550 | C-Br stretch | Alkyl bromide |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z values corresponding to the molecular weight of the compound (C₉H₁₁BrO). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), there will be two molecular ion peaks of nearly equal intensity at m/z 214 and 216.[1][2]

-

Key Fragmentation Pathways:

-

Loss of Br: A significant fragment would be observed at m/z 135, corresponding to the loss of a bromine radical.

-

Loss of OCH₃: A fragment at m/z 183/185 would result from the loss of a methoxy radical.

-

Benzylic Cleavage: A prominent peak at m/z 121 (C₈H₉O⁺) can be expected from the cleavage of the C-C bond adjacent to the phenyl group.

-

Tropylium Ion: A peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a common feature in the mass spectra of compounds containing a benzyl group.

-

Sources

Physical properties like boiling point and density of (2-Bromo-1-methoxyethyl)benzene

A Technical Guide to the Physical Properties of (2-Bromo-1-methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-1-methoxyethyl)benzene (CAS No. 13685-00-2) is a substituted aromatic compound with potential applications as an intermediate in organic synthesis. Its molecular structure, featuring a benzene ring, a bromine atom, and a methoxy group, provides multiple reactive sites, making it a versatile building block for more complex molecules in pharmaceutical and materials science research.

A thorough understanding of the fundamental physical properties of such a compound is a prerequisite for its effective use in a laboratory or process chemistry setting. Properties like boiling point and density are not merely datasheet entries; they are critical parameters that govern purification methods, reaction setup, solvent selection, and safety protocols. This guide provides an in-depth analysis of the boiling point and density of (2-Bromo-1-methoxyethyl)benzene, grounded in available data and established experimental principles. It further outlines detailed protocols for the empirical determination of these properties, emphasizing the rationale behind procedural choices to ensure accuracy and reproducibility.

Compound Identification and Core Properties

For clarity and unambiguous identification, the fundamental identifiers and physical properties of (2-Bromo-1-methoxyethyl)benzene are summarized below.

| Property | Value | Source |

| CAS Number | 13685-00-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BrO | [1][2][4] |

| Molecular Weight | 215.09 g/mol | [1][2][4] |

| Boiling Point | 121-123 °C at 20 Torr | [1][2] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 98 °C | [1][2] |

| Refractive Index | 1.54 | [1][2] |

In-Depth Analysis of Key Physical Properties

Boiling Point

The experimentally reported boiling point of (2-Bromo-1-methoxyethyl)benzene is 121-123 °C at a reduced pressure of 20 Torr[1][2].

Expertise & Causality: The decision to report a boiling point under reduced pressure is a critical piece of information. Many substituted aromatic compounds, particularly those with molecular weights over 200 g/mol and containing heavy atoms like bromine, have high boiling points at standard atmospheric pressure (760 Torr). Heating such compounds to their atmospheric boiling point can require temperatures high enough to cause decomposition, polymerization, or other unwanted side reactions.

By reducing the ambient pressure, the vapor pressure of the liquid needs to overcome a much lower external pressure to initiate boiling. This relationship is governed by the Clausius-Clapeyron relation. Consequently, the boiling point is significantly lowered, enabling purification via vacuum distillation. This technique is fundamental for preserving the integrity of thermally sensitive organic compounds.

Density

The density for (2-Bromo-1-methoxyethyl)benzene is listed as a predicted value of 1.352 ± 0.06 g/cm³[1][2].

Trustworthiness & Scientific Integrity: It is crucial to recognize that this value is the result of computational modeling, not direct experimental measurement. Such predictions are valuable for initial estimations but must be treated with caution. For applications requiring high precision, such as process scale-up, reaction modeling, or cGMP (Current Good Manufacturing Practice) documentation, this value must be experimentally verified.

The predicted density is chemically reasonable. The presence of a heavy bromine atom (atomic weight ~79.9 amu) significantly increases the molecular weight without a proportional increase in molecular volume compared to a hydrocarbon backbone, leading to a density substantially greater than that of water (approx. 1.0 g/mL).

Experimental Determination Protocols

The following protocols are designed to be self-validating systems for the accurate determination of boiling point and density for a research-grade sample of (2-Bromo-1-methoxyethyl)benzene.

Protocol for Boiling Point Determination (Micro-Scale Thiele Tube Method)

Causality for Method Selection: The Thiele tube method is chosen for its efficiency and suitability for small sample volumes (less than 1 mL), which is common in research and early-stage drug development[5]. It relies on the precise definition of boiling point: the temperature at which the vapor pressure of the liquid equals the applied pressure[6].

Materials:

-

Sample of (2-Bromo-1-methoxyethyl)benzene

-

Thiele tube filled with mineral oil

-

Calibrated thermometer (-10 to 250 °C)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-heater

-

Safety goggles and lab coat

Step-by-Step Methodology:

-

Sample Preparation: Add approximately 0.5 mL of (2-Bromo-1-methoxyethyl)benzene to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the sealed end pointing upwards[7].

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb[5].

-

Thiele Tube Placement: Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully immersed in the mineral oil bath[5].

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater. The design of the tube ensures uniform heat circulation[6].

-

Observation (First Stage): As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as trapped air expands[5].

-

Observation (Boiling): Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure and the trapped air has been fully displaced by the compound's vapor.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the point where the sample's vapor pressure equals the external pressure. Record the temperature at this exact moment. This is the boiling point[6].

-

Record Pressure: Record the ambient barometric pressure at the time of the experiment. For a definitive result, this procedure should be conducted under a controlled vacuum to match the reported 20 Torr.

Protocol for Density Determination (Gravimetric Method)

Causality for Method Selection: This method directly measures mass and volume, the two components of density (ρ = m/V)[8]. Using an analytical balance and a calibrated volumetric flask (or pycnometer for higher accuracy) provides a robust and precise determination. Temperature control is critical as the volume of a liquid, and thus its density, is temperature-dependent[8][9].

Materials:

-

Sample of (2-Bromo-1-methoxyethyl)benzene

-

Volumetric flask or pycnometer (e.g., 5 or 10 mL, Class A)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath (set to 20.0 °C or 25.0 °C)

-

Pasteur pipette

-

Lint-free tissues

Step-by-Step Methodology:

-

Temperature Equilibration: Place the sample and the clean, dry volumetric flask in a constant temperature water bath for at least 15 minutes to reach thermal equilibrium.

-

Measure Mass of Empty Flask: Carefully dry the outside of the volumetric flask and weigh it on the analytical balance. Record this mass as m₁.

-

Fill the Flask: Using a Pasteur pipette, carefully fill the flask with the temperature-equilibrated (2-Bromo-1-methoxyethyl)benzene exactly to the calibration mark. Ensure the bottom of the meniscus is on the line.

-

Measure Mass of Filled Flask: Re-weigh the filled flask on the analytical balance. Record this mass as m₂.

-

Calculate Mass of Liquid: The mass of the liquid (m_liquid) is the difference between the filled and empty flask: m_liquid = m₂ - m₁.

-

Determine Volume: The volume of the liquid (V_liquid) is the calibrated volume of the flask (e.g., 5.000 mL).

-

Calculate Density: Calculate the density (ρ) using the formula: ρ = m_liquid / V_liquid

-

Repeatability: For trustworthiness, the procedure should be repeated at least three times, and the average density should be reported along with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of boiling point using the Thiele tube method.

Caption: Workflow for boiling point determination via the Thiele tube method.

Conclusion

The physical properties of (2-Bromo-1-methoxyethyl)benzene, specifically its boiling point of 121-123 °C at 20 Torr and a predicted density of 1.352 g/cm³, provide essential data for its handling, purification, and use in chemical synthesis. The reporting of the boiling point under vacuum highlights the compound's likely thermal sensitivity, making vacuum distillation the preferred method of purification. While computational predictions for density are useful, they must be supplemented with rigorous experimental verification, following precise protocols like the one detailed in this guide. Adherence to these validated experimental methodologies is paramount for ensuring the accuracy and reliability of data in any research or development setting.

References

-

(2-bromo-1-methoxyethyl)benzene | HANGZHOU LEAP CHEM CO., LTD. | ECHEMI.

-

13685-00-2, (2-Bromo-1-methoxyethyl)benzene Formula | ECHEMI.

-

(2-bromo-1-methylethyl)benzene | Stenutz.

-

(2-bromo-1-methoxyethyl)benzene | 13685-00-2 | ChemicalBook.

-

(2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956 | PubChem.

-

Organic Chemistry LABORATORY | University of Technology.

-

6.2B: Step-by-Step Procedures for Boiling Point Determination | Chemistry LibreTexts.

-

Determination Of Boiling Point Of An Organic Compound Experiment | BYJU'S.

-

BOILING POINT DETERMINATION | University of Calgary.

-

2: The Density of Liquids and Solids (Experiment) | Chemistry LibreTexts.

-

Measuring density | Class experiment | RSC Education.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. (2-bromo-1-methoxyethyl)benzene | 13685-00-2 [chemicalbook.com]

- 4. (2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. byjus.com [byjus.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Stability of (2-Bromo-1-methoxyethyl)benzene: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and optimal storage conditions of chemical intermediates is paramount. This guide provides an in-depth technical overview of (2-Bromo-1-methoxyethyl)benzene, a key building block in various synthetic pathways. Grounded in established chemical principles and field-proven methodologies, this document outlines the compound's stability profile, potential degradation pathways, and rigorous protocols for its storage and handling, ensuring the integrity of research and development programs.

Physicochemical Properties and Inherent Stability Considerations

(2-Bromo-1-methoxyethyl)benzene, with the molecular formula C₉H₁₁BrO, possesses a unique structural architecture that dictates its reactivity and stability.[1] Key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Weight | 215.09 g/mol | [1] |

| Boiling Point | 121-123 °C @ 20 Torr | |

| Density | 1.352 g/cm³ (Predicted) | |

| Flash Point | 98 °C |

The molecule's stability is primarily influenced by two key functional groups: the alpha-bromo ether and the benzylic bromide moiety. The presence of a bromine atom alpha to an ether linkage and at a benzylic position introduces specific reactivity patterns that must be carefully managed.

Predicted Degradation Pathways

While specific degradation studies on (2-Bromo-1-methoxyethyl)benzene are not extensively documented in publicly available literature, its structural components suggest several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling procedures.

Hydrolytic Degradation

The alpha-bromo ether functionality is susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ether oxygen can be protonated, forming a good leaving group (methanol). The resulting benzylic carbocation is stabilized by the phenyl ring and can be attacked by water to form an unstable hemiacetal, which would likely decompose to benzaldehyde and hydrobromic acid.

-

Base-Mediated Elimination/Substitution: Under basic conditions, elimination of HBr to form a vinyl ether is a possible pathway. Alternatively, nucleophilic substitution of the bromide by hydroxide could occur, though this is generally less favored for secondary halides compared to elimination.

Photodegradation

The benzylic C-Br bond is known to be susceptible to photolytic cleavage. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of this bond to generate a benzylic radical and a bromine radical. These reactive species can then participate in a variety of subsequent reactions, including dimerization, reaction with solvents, or oxidation, leading to a complex mixture of degradation products. The ICH Q1B guideline provides a framework for systematic photostability testing.[2][3][4]

dot graph TD { A["(2-Bromo-1-methoxyethyl)benzene"] -- "Light (hν)" --> B{"Benzylic Radical + Bromine Radical"}; B -- "Dimerization" --> C["Dimer Products"]; B -- "Reaction with Solvent/O₂" --> D["Oxidation/Solvent Adducts"]; }

Caption: Postulated Photodegradation Initiation of (2-Bromo-1-methoxyethyl)benzene.

Thermal Degradation

At elevated temperatures, the primary degradation pathway is expected to be the homolytic cleavage of the C-Br bond, which is generally the weakest bond in the molecule. This process would generate the same radical intermediates as in photodegradation, leading to similar subsequent reactions. The onset of thermal decomposition can be accurately determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of (2-Bromo-1-methoxyethyl)benzene, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential thermal degradation and slows down other chemical reactions. |

| Light | Store in an amber, light-resistant container. | Protects the compound from photolytic cleavage of the benzylic C-Br bond. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the compound and potential reactions with atmospheric moisture. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | Prevents exposure to air and moisture and avoids potential leaching or reaction with the container material. |

| Incompatibilities | Avoid contact with strong acids, strong bases, oxidizing agents, and reactive metals. | Prevents acid-catalyzed hydrolysis, base-mediated elimination, and other potentially vigorous reactions. |

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Experimental Design for Stability Assessment: A Proactive Approach

Given the absence of specific stability data, a proactive approach involving forced degradation studies is essential to fully characterize the stability of (2-Bromo-1-methoxyethyl)benzene.[5][6][7][8][9] These studies are designed to intentionally degrade the compound to identify potential degradation products and develop stability-indicating analytical methods.

dot graph TD { subgraph Forced Degradation Workflow A[Compound Solution] --> B{Stress Conditions}; B -- "Acid Hydrolysis (e.g., HCl)" --> C[Degraded Sample]; B -- "Base Hydrolysis (e.g., NaOH)" --> C; B -- "Oxidative (e.g., H₂O₂)" --> C; B -- "Thermal (e.g., 60°C)" --> C; B -- "Photolytic (ICH Q1B)" --> C; C --> D[Analysis]; end subgraph Analysis D --> E[HPLC-UV/MS]; D --> F[NMR]; end subgraph Outcome E --> G[Quantify Degradation]; F --> H[Identify Degradants]; end }

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol for a Forced Degradation Study

Objective: To investigate the degradation of (2-Bromo-1-methoxyethyl)benzene under various stress conditions and to identify the resulting degradation products.

Materials:

-

(2-Bromo-1-methoxyethyl)benzene

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV and Mass Spectrometry (MS) detectors[10][11][12]

-

Photostability chamber

-

Thermostatic oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of (2-Bromo-1-methoxyethyl)benzene in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Keep a sample of the stock solution at 60°C for 24 hours.

-

Photostability: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[16]

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a developed stability-indicating HPLC-UV/MS method to quantify the parent compound and detect any degradation products.

-

Isolate significant degradation products using preparative HPLC for structural elucidation by NMR and high-resolution MS.

-

Thermal Analysis Protocols

Objective: To determine the thermal stability and decomposition profile of (2-Bromo-1-methoxyethyl)benzene.

Instrumentation:

TGA Protocol:

-

Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

DSC Protocol:

-

Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow to or from the sample as a function of temperature to identify melting points, phase transitions, and decomposition exotherms or endotherms.

Conclusion

While (2-Bromo-1-methoxyethyl)benzene is a valuable synthetic intermediate, its inherent structural features necessitate careful consideration of its stability. By understanding the potential degradation pathways—hydrolysis, photodecomposition, and thermal breakdown—researchers can implement appropriate storage and handling procedures to maintain its integrity. The proactive execution of forced degradation studies, coupled with robust analytical techniques, is a critical, self-validating system that provides the necessary data to ensure the quality and reliability of this compound in research and development endeavors. This technical guide serves as a foundational resource for these efforts, empowering scientists to proceed with confidence and scientific rigor.

References

-

U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 1-16. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

-

Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

-

International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Scribd. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

-

American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]

-

Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

National Institutes of Health. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]

-

University of Washington. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

The University of Melbourne. (n.d.). TGA-DSC. [Link]

-

Journal of Modern Organic Chemistry. (n.d.). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

National Institutes of Health. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Waters. (n.d.). Stability-Indicating HPLC Method Development. [Link]

-

PubChem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

Sources

- 1. (2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. acdlabs.com [acdlabs.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. apicule.com [apicule.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. fpe.umd.edu [fpe.umd.edu]

- 18. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 19. iitk.ac.in [iitk.ac.in]

- 20. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Key differences between (2-Bromo-1-methoxyethyl)benzene and its isomers

An In-depth Technical Guide to the Key Differences Between (2-Bromo-1-methoxyethyl)benzene and its Isomers

Introduction: Navigating the Nuances of Isomeric Scaffolds

In the landscape of organic synthesis and drug development, the precise arrangement of functional groups on a molecule is paramount. Seemingly minor positional changes can drastically alter a compound's physical properties, spectroscopic signature, chemical reactivity, and biological activity. This guide provides a detailed examination of (2-Bromo-1-methoxyethyl)benzene and its primary positional isomer, (1-Bromo-2-methoxyethyl)benzene. Both are valuable synthetic intermediates derived from styrene, a readily available and cost-effective feedstock[1]. However, the placement of the bromo and methoxy substituents on the ethyl side-chain creates two fundamentally distinct chemical entities.

For researchers in medicinal chemistry and process development, understanding these differences is not merely an academic exercise. It is critical for predicting reaction outcomes, designing efficient synthetic routes, troubleshooting unexpected results, and ultimately, controlling the molecular architecture of complex target molecules such as novel pharmaceuticals[2]. This guide will dissect the synthesis, spectroscopic characterization, and chemical reactivity of these isomers, providing the foundational knowledge required for their effective utilization in the laboratory.

Caption: General workflow for the synthesis of target isomers.

Experimental Protocol: Synthesis via Bromomethoxylation of Styrene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve styrene (1.0 eq.) in anhydrous methanol (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil, containing a mixture of isomers, can be purified by column chromatography on silica gel.

Causality: The major product is typically (2-Bromo-1-methoxyethyl)benzene . This is because the benzylic carbon in the bromonium ion intermediate bears a partial positive charge that is stabilized by the adjacent phenyl ring. Therefore, it is more electrophilic and more susceptible to attack by the methanol nucleophile (Markovnikov's rule).

Comparative Physicochemical Properties

While both isomers share the same molecular formula and weight, their structural differences lead to distinct physical properties.

| Property | (2-Bromo-1-methoxyethyl)benzene | (1-Bromo-2-methoxyethyl)benzene | Reference(s) |

| CAS Number | 13685-00-2 | 541519-21-7 (example) | [3] |

| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO | [3] |

| Molecular Weight | 215.09 g/mol | 215.09 g/mol | [3] |

| Boiling Point | 121-123 °C @ 20 Torr | Estimated to be similar | [4] |

| Density | ~1.35 g/cm³ | Estimated to be similar | [5] |

Spectroscopic Differentiation: The Definitive Fingerprints

Spectroscopy provides the most definitive means of distinguishing between these isomers. The electronic environment of each proton, carbon, and molecular fragment is unique, leading to predictable differences in their spectra.

¹H NMR Spectroscopy

The proton NMR spectra are the most informative. The key is the chemical shift (δ) of the protons on the ethyl chain, which are influenced by the electronegativity of the adjacent substituents (Br vs. -OCH₃) and the anisotropic effect of the benzene ring.

-

For (2-Bromo-1-methoxyethyl)benzene (Ph-CH(OCH₃)-CH₂Br):

-

The benzylic proton (-CH(O)- ) is adjacent to both the phenyl ring and an oxygen atom. It will appear as a triplet around δ 4.2-4.4 ppm .

-

The methylene protons (-CH₂Br ) are adjacent to the bromine atom. They will appear as a doublet around δ 3.5-3.7 ppm .

-

The methoxy protons (-OCH₃ ) will be a sharp singlet around δ 3.2-3.4 ppm .

-

-

For (1-Bromo-2-methoxyethyl)benzene (Ph-CH(Br)-CH₂OCH₃):

-

The benzylic proton (-CH(Br)- ) is adjacent to the phenyl ring and a bromine atom. It will be shifted further downfield to δ 4.9-5.1 ppm .

-

The methylene protons (-CH₂O- ) are adjacent to the oxygen atom. They will appear as a doublet around δ 3.6-3.8 ppm .

-

The methoxy protons (-OCH₃ ) will be a sharp singlet, similar to its isomer, around δ 3.3-3.5 ppm .

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals differences based on bond strengths and the stability of the resulting fragments.

-

For (2-Bromo-1-methoxyethyl)benzene (Ph-CH(OCH₃)-CH₂Br):

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond to yield a resonance-stabilized benzylic cation. The fragment [M - CH₂Br]⁺ or [Ph-CH(OCH₃)]⁺ at m/z 121 is expected to be a major peak.

-

Loss of the methoxy group ([M - OCH₃]⁺) is less likely.

-

-

For (1-Bromo-2-methoxyethyl)benzene (Ph-CH(Br)-CH₂OCH₃):

-

Benzylic Cleavage: Alpha-cleavage will lead to the loss of the -CH₂OCH₃ radical, forming a benzylic cation [Ph-CH(Br)]⁺. However, a more dominant fragmentation pathway for many benzylic compounds is rearrangement to the highly stable tropylium ion (m/z 91) .[6][7]

-

Loss of the bromine atom ([M - Br]⁺) will also occur, leading to a peak at m/z 135 .

-

| Spectroscopic Data | (2-Bromo-1-methoxyethyl)benzene | (1-Bromo-2-methoxyethyl)benzene |

| Key ¹H NMR Shifts | Benzylic-H: ~4.3 ppm (triplet)Methylene-H: ~3.6 ppm (doublet) | Benzylic-H: ~5.0 ppm (triplet)Methylene-H: ~3.7 ppm (doublet) |

| Key MS Fragments (m/z) | 121 [Ph-CH(OCH₃)]⁺91 (Tropylium) | 91 (Tropylium)135 [M - Br]⁺ |

Chemical Reactivity and Mechanistic Insights

The most significant practical difference between these isomers lies in their reactivity, governed by the position of the bromine atom—a versatile leaving group.

(2-Bromo-1-methoxyethyl)benzene: The Primary Halide

In this isomer, the bromine is attached to a primary carbon. This structure is sterically unhindered at the reaction site.

-

Reactivity: It will strongly favor SN2 (bimolecular nucleophilic substitution) reactions. [8][9]The nucleophile attacks the primary carbon in a single, concerted step, displacing the bromide ion and inverting the stereochemistry if the carbon were chiral.

-

Competing Reactions: With strong, bulky bases (e.g., potassium tert-butoxide), E2 (bimolecular elimination) can compete or even dominate, leading to the formation of β-methoxystyrene.[8]

(1-Bromo-2-methoxyethyl)benzene: The Benzylic Halide

Here, the bromine is attached to a secondary, benzylic carbon. This position has profound mechanistic implications.

-

Reactivity: Benzylic halides are highly reactive towards substitution because they can form a resonance-stabilized benzylic carbocation. [10][11]This makes the SN1 (unimolecular nucleophilic substitution) pathway highly favorable, especially with weak nucleophiles in polar protic solvents. The reaction proceeds through a planar carbocation intermediate, leading to a racemic mixture of products if the starting material is chiral.

-

SN2 Potential: While SN1 is often dominant, SN2 reactions can also occur, particularly with strong nucleophiles in polar aprotic solvents.[9] Benzylic halides are considered reactive under both SN1 and SN2 conditions.

Caption: Contrasting SN2 and SN1 pathways for the isomers.

Applications in Research and Drug Development

The choice between these isomers is a strategic one in multi-step synthesis. Their distinct reactivities allow them to serve as precursors to different classes of compounds.

-

Building Blocks for Phenylethylamines: The phenylethylamine scaffold is a common motif in pharmaceuticals.[2] The primary halide, (2-Bromo-1-methoxyethyl)benzene, is an excellent substrate for introducing nucleophiles (like amines or azides) at the terminal position via clean SN2 reactions, building out the side chain.[8]

-

Accessing Benzylic Functionality: The benzylic halide, (1-Bromo-2-methoxyethyl)benzene, is ideal for syntheses where reaction at the benzylic position is desired. For example, Friedel-Crafts type alkylations or reactions that benefit from a carbocation intermediate would favor this isomer.

-

Polymer and Materials Science: Functionalized styrenes and their derivatives are monomers for creating polymers with specific properties.[12][13][14] The ability to selectively functionalize either the benzylic or terminal position allows for the synthesis of polymers with pendant groups precisely placed for applications in areas like drug delivery, where functionalized graphene platforms are also being explored.[15][16]

Conclusion

While (2-Bromo-1-methoxyethyl)benzene and (1-Bromo-2-methoxyethyl)benzene are isomers with identical mass, their structural arrangement renders them distinct chemical reagents. The key differences are summarized below:

-

Spectroscopic Identity: They are unambiguously distinguishable by ¹H NMR, based on the chemical shifts of the benzylic and methylene protons, and by mass spectrometry, through their characteristic fragmentation patterns (m/z 121 vs. m/z 91).

-

Chemical Reactivity: The primary halide (2-bromo isomer) is a classic SN2 substrate, offering clean, controlled substitution at the terminal carbon. The benzylic halide (1-bromo isomer) is highly reactive via both SN1 and SN2 pathways, enabling functionalization at the carbon adjacent to the phenyl ring.

For the synthetic chemist, these are not interchangeable materials. A thorough understanding of their unique properties is essential for designing robust, predictable, and efficient synthetic routes in the pursuit of novel chemical entities.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]